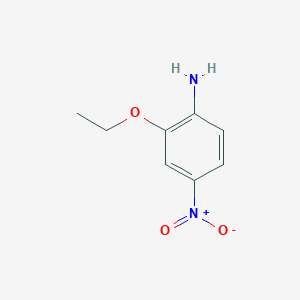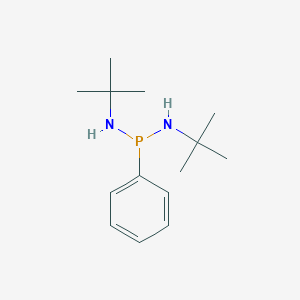![molecular formula C32H26N4O5 B094391 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]- CAS No. 16195-23-6](/img/structure/B94391.png)
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]- is a synthetic organic compound that has been widely used in scientific research. It is commonly referred to as Sudan III, which is a red dye that is used in histology and microscopy for staining lipids and fatty tissues.
Wirkmechanismus
Sudan III is a lipophilic dye that binds to lipids and fatty tissues. It stains the lipids and makes them visible under a microscope. The dye is not soluble in water, but it can be dissolved in organic solvents such as ethanol and xylene.
Biochemische Und Physiologische Effekte
Sudan III has no known biochemical or physiological effects on living organisms. It is not toxic and does not cause any harm to the environment. However, it should be handled with care as it is a flammable substance.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of Sudan III is its ability to stain lipids and fatty tissues, which makes it a valuable tool in histology and microscopy. It is also relatively inexpensive and easy to use. However, there are some limitations to its use. Sudan III is not a specific stain for lipids and can also stain other substances such as proteins. It is also not a quantitative stain, which means that it does not provide accurate measurements of lipid content.
Zukünftige Richtungen
There are several future directions for the use of Sudan III in scientific research. One area of research is the development of more specific stains for lipids that can differentiate between different types of lipids. Another area of research is the use of Sudan III in the detection of lipid-related diseases such as obesity and diabetes. Additionally, Sudan III can be used in the development of new drugs that target lipid metabolism.
Synthesemethoden
Sudan III can be synthesized through a diazo coupling reaction between 2-amino-5-nitrophenol and 2-methoxy-5-nitrobenzenediazonium tetrafluoroborate. The reaction is carried out in the presence of sodium acetate and acetic acid, which acts as a catalyst. The product is then purified using column chromatography to obtain pure Sudan III.
Wissenschaftliche Forschungsanwendungen
Sudan III has been widely used in scientific research due to its ability to stain lipids and fatty tissues. It is commonly used in histology and microscopy to identify the presence of lipids in tissues. Sudan III has also been used in the detection of oil spills in water bodies.
Eigenschaften
CAS-Nummer |
16195-23-6 |
|---|---|
Produktname |
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]- |
Molekularformel |
C32H26N4O5 |
Molekulargewicht |
546.6 g/mol |
IUPAC-Name |
3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C32H26N4O5/c1-40-27-15-9-8-14-25(27)34-32(39)24-18-20-10-6-7-13-23(20)29(30(24)37)36-35-26-19-21(16-17-28(26)41-2)31(38)33-22-11-4-3-5-12-22/h3-19,37H,1-2H3,(H,33,38)(H,34,39) |
InChI-Schlüssel |
HTIYWMBRMPXSEQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=CC=C5OC)O |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=CC=C5OC)O |
Andere CAS-Nummern |
16195-23-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



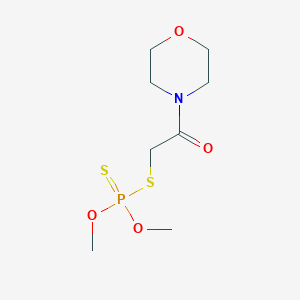
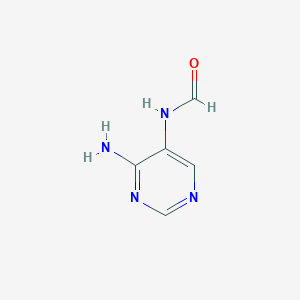

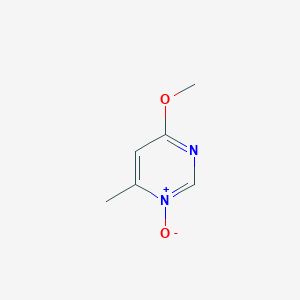
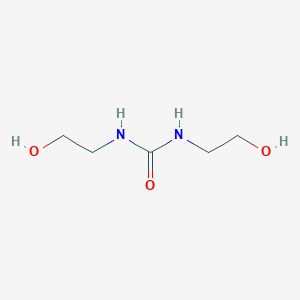
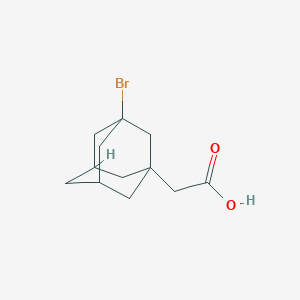
![1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione](/img/structure/B94321.png)
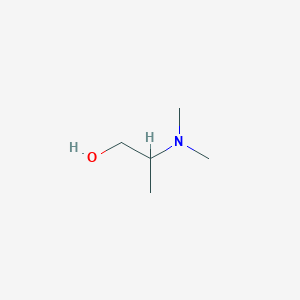
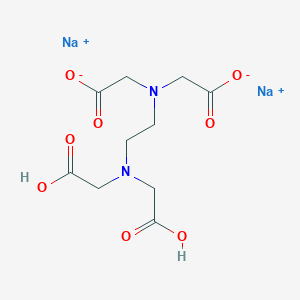

![Benzoic acid, 2-[[[(2-hydroxy-5-sulfophenyl)azo]phenylmethylene]hydrazino]-](/img/structure/B94326.png)
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-phenyl-](/img/structure/B94327.png)
